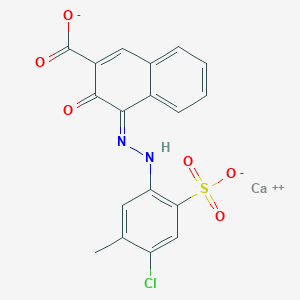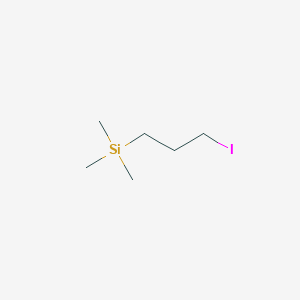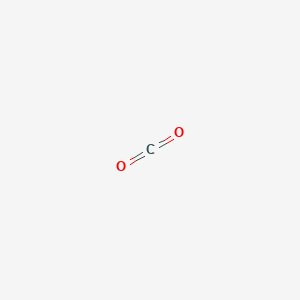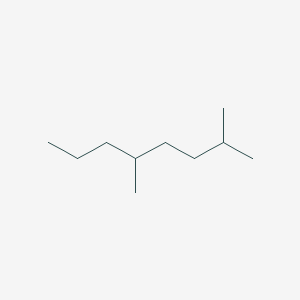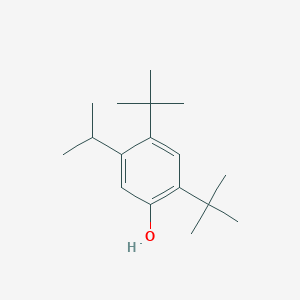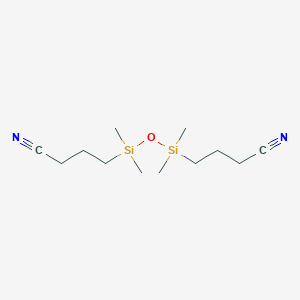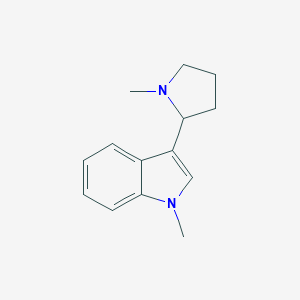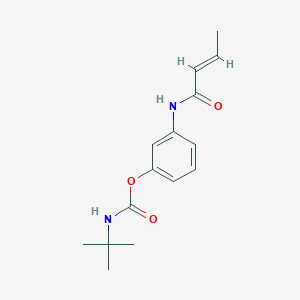
m-Crotonamidophenyl tert-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Crotonamidophenyl tert-butylcarbamate (m-CBPC) is a chemical compound that has gained significant attention in scientific research due to its potent biological activities. It is a carbamate derivative that has been synthesized through a series of chemical reactions. The compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology.
Wirkmechanismus
The mechanism of action of m-Crotonamidophenyl tert-butylcarbamate is not fully understood. However, it is believed to exert its biological activities by inhibiting certain enzymes and signaling pathways in cells. For example, m-Crotonamidophenyl tert-butylcarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
M-CBPC has been shown to exhibit a range of biochemical and physiological effects. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease. In agriculture, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit insecticidal and fungicidal activities. It has also been shown to exhibit plant growth regulatory effects. In biotechnology, m-Crotonamidophenyl tert-butylcarbamate has been studied for its potential use as a molecular probe for detecting and measuring reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of m-Crotonamidophenyl tert-butylcarbamate for lab experiments is its potent biological activities. This makes it a useful tool for studying various biological processes. However, one of the main limitations of m-Crotonamidophenyl tert-butylcarbamate is its toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Zukünftige Richtungen
There are several future directions for research on m-Crotonamidophenyl tert-butylcarbamate. One area of research is the development of m-Crotonamidophenyl tert-butylcarbamate-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the development of m-Crotonamidophenyl tert-butylcarbamate-based insecticides and fungicides for use in agriculture. Additionally, there is potential for the development of m-Crotonamidophenyl tert-butylcarbamate-based molecular probes for detecting and measuring reactive oxygen species in cells.
Synthesemethoden
The synthesis of m-Crotonamidophenyl tert-butylcarbamate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-crotonamidophenol, which is reacted with tert-butyl chloroformate to form the tert-butyl carbamate derivative. The resulting product is then treated with sodium hydride to form the m-Crotonamidophenyl tert-butylcarbamate compound.
Wissenschaftliche Forschungsanwendungen
M-CBPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit insecticidal and fungicidal activities. It has also been studied for its potential use as a plant growth regulator. In biotechnology, m-Crotonamidophenyl tert-butylcarbamate has been studied for its potential use as a molecular probe for detecting and measuring reactive oxygen species.
Eigenschaften
CAS-Nummer |
17838-05-0 |
|---|---|
Produktname |
m-Crotonamidophenyl tert-butylcarbamate |
Molekularformel |
C15H20N2O3 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
[3-[[(E)-but-2-enoyl]amino]phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C15H20N2O3/c1-5-7-13(18)16-11-8-6-9-12(10-11)20-14(19)17-15(2,3)4/h5-10H,1-4H3,(H,16,18)(H,17,19)/b7-5+ |
InChI-Schlüssel |
PEEKCTXVTSQPFG-FNORWQNLSA-N |
Isomerische SMILES |
C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Kanonische SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Andere CAS-Nummern |
17838-05-0 |
Synonyme |
N-tert-Butylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



